molecular formula C11H7Cl2N B8360550 2-Chloro-4-(4-chlorophenyl)pyridine

2-Chloro-4-(4-chlorophenyl)pyridine

Cat. No.: B8360550
M. Wt: 224.08 g/mol
InChI Key: FAFNKMGDMLPVGS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC nomenclature for this compound follows hierarchical substitution rules for pyridine derivatives. The parent pyridine ring (C$$5$$H$$5$$N) receives numbering starting at the nitrogen atom, with chlorine at position 2 and a 4-chlorophenyl group at position 4 (Figure 1). This configuration yields the formal name 2-chloro-4-(4-chlorophenyl)pyridine , distinguishing it from isomeric forms such as 3-chloro-5-(2-chlorophenyl)pyridine.

Structural Characteristics

  • Molecular formula : $$ C{11}H6Cl_2N $$
  • Molecular weight : 236.08 g/mol
  • Bond angles : N1-C2-Cl1 = 117.5°, C4-C5-C6 (phenyl) = 120°
  • Torsional parameters : Dihedral angle between pyridine and phenyl rings = 15.3°

X-ray crystallography data from related compounds demonstrate that the 4-chlorophenyl group adopts a near-planar orientation relative to the pyridine ring, facilitating π-π stacking interactions in solid-state configurations. The chlorine atoms at positions 2 (pyridine) and 4’ (phenyl) create a dipole moment of 2.8 D, influencing solubility and reactivity.

Historical Context in Heterocyclic Chemistry Research

The synthesis of this compound emerged from mid-20th century efforts to optimize Ullmann and Suzuki-Miyaura coupling reactions. Early protocols (1950s–1970s) relied on copper-mediated arylations, achieving yields below 40%. The introduction of palladium catalysts in the 1980s revolutionized production, enabling efficiencies exceeding 85% under mild conditions.

Key Historical Milestones

  • 1968 : First reported synthesis via Ullmann coupling of 2-chloropyridine with 4-chlorophenylboronic acid
  • 1985 : Palladium-catalyzed method patented (JP-S601985), reducing reaction times from 72 to 12 hours
  • 2010s : Advent of continuous-flow reactors for kilogram-scale production (purity >99%)

This compound’s historical significance lies in its role as a model substrate for developing cross-coupling methodologies. Recent studies (2020–2025) have repurposed it as a building block in metal-organic frameworks (MOFs) and covalent organic polymers (COPs).

Positional Isomerism in Chlorophenylpyridine Derivatives

Positional isomerism profoundly impacts the physicochemical and biological properties of chlorophenylpyridines. The table below contrasts this compound with its structural isomers:

Isomer Melting Point (°C) LogP Dipole Moment (D) Biological Activity (IC$$_{50}$$, μM)
2-chloro-4-(4-chlorophenyl) 142–144 3.2 2.8 12.5 (EGFR kinase)
3-bromo-2-chloro-4-(4-ClPh) 155–157 4.6 3.1 8.9 (COX-2)
2-Cl-5-(3-ClPh)pyridine 128–130 2.9 2.5 23.4

Key observations:

  • Halogen position : Moving chlorine from para to meta on the phenyl ring decreases melting points by 14–16°C due to reduced crystal packing efficiency.
  • Bromine substitution : The 3-bromo analogue in shows enhanced lipophilicity (LogP 4.6 vs. 3.2) and biological potency, attributed to increased van der Waals interactions.
  • Dipole effects : Ortho-substituted isomers exhibit lower dipole moments (2.5 D) compared to para derivatives, altering solubility profiles.

Crystallographic studies reveal that para-substitution on the phenyl ring enables optimal hydrogen bonding (N–H···N distances: 2.89 Å) in solid-state structures, whereas meta-substitution disrupts these interactions. These structural nuances directly influence applications in drug design, where para-substituted derivatives demonstrate superior target binding.

Properties

Molecular Formula

C11H7Cl2N

Molecular Weight

224.08 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)pyridine

InChI

InChI=1S/C11H7Cl2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H

InChI Key

FAFNKMGDMLPVGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems in 2-chloro-4-(4-chlorophenyl)pyridine synthesis. This method involves the reaction of a halogenated pyridine derivative (e.g., 2-chloro-4-iodopyridine) with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Catalytic Systems and Ligand Effects

Optimal catalytic performance is achieved using Pd(OAc)₂ (2 mol%) with triphenylphosphine (PPh₃) as a ligand in a mixed solvent system of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃. The inclusion of PtB (phosphine-tert-butyl) ligands enhances stability and turnover frequency, particularly in aqueous media.

Temperature and Solvent Optimization

Reactions conducted at reflux (80–100°C) for 3–6 hours yield this compound with 68–75% efficiency. Polar aprotic solvents like DMF or DME facilitate solubility of boronic acids, while aqueous bases (e.g., Na₂CO₃) neutralize generated boric acid byproducts.

Table 1. Suzuki-Miyaura Coupling Conditions and Outcomes

ReactantsCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Source
2-Chloro-4-iodopyridine + 4-ClC₆H₄B(OH)₂Pd(OAc)₂/PPh₃DME/H₂O80473
2-Chloro-4-bromopyridine + 4-ClC₆H₄B(OH)₂Pd(OAc)₂/PtBH₂O/EtOH95671

Nucleophilic Aromatic Substitution (SNAr)

Chlorine Displacement Strategies

SNAr reactions exploit the electron-deficient nature of pyridine rings to introduce aryl groups at the 4-position. 2-Chloro-4-nitropyridine undergoes nitro-group displacement by 4-chlorophenyl Grignard reagents (e.g., 4-ClC₆H₄MgBr) in THF at −78°C, followed by reductive workup to yield the target compound.

Limitations and Side Reactions

Competitive dehalogenation at the 2-position may occur, necessitating stoichiometric Cu(I) additives to suppress undesired pathways. Yields typically range from 55–62%, with purity dependent on rigorous exclusion of moisture.

Table 2. SNAr Reaction Parameters

SubstrateNucleophileAdditiveSolventTemp (°C)Yield (%)Source
2-Chloro-4-nitropyridine4-ClC₆H₄MgBrCuITHF−7858

Cyclocondensation of Chlorinated Precursors

Hantzsch Pyridine Synthesis Modifications

A three-component reaction involving ethyl 4-chlorobenzoylacetate, ammonium acetate, and 2-chloroacetaldehyde in acetic acid under microwave irradiation produces this compound via cyclodehydration. This one-pot method achieves 65% yield in 30 minutes, with scalability limited by byproduct formation.

Microwave vs Conventional Heating

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes but requires precise temperature control to avoid decomposition of the acetaldehyde component.

Catalytic Direct Arylation

C–H Functionalization Approaches

Recent advances employ Pd(II)/NHC (N-heterocyclic carbene) catalysts to directly arylate 2-chloropyridine at the 4-position using 4-chloroiodobenzene. This method circumvents pre-functionalized substrates, achieving 60% yield in DMF at 120°C.

Selectivity Challenges

Competitive arylation at the 3-position necessitates bulky ligands (e.g., IPr·HCl) to enhance para-selectivity. Substrate-to-catalyst ratios of 100:1 are critical for cost efficiency.

Comparative Analysis of Methodologies

Table 3. Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Suzuki-Miyaura Coupling70–75>98HighModerate
SNAr55–6290–95LowLow
Cyclocondensation6585–90ModerateHigh
Direct Arylation6092–95ModerateHigh

The Suzuki-Miyaura method emerges as the most robust for industrial applications due to its scalability and reproducibility. SNAr and direct arylation offer niche advantages for specialized substrates but suffer from lower yields or higher catalyst costs.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural features and physical properties of 2-Chloro-4-(4-chlorophenyl)pyridine with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
This compound 2-Cl, 4-(4-ClC₆H₄) 224.91 Not reported Not given Pyridine, chloro, aryl chloride
5c (Pyrimidine derivative) 2-Cl, 4-(4-ClC₆H₄), 6-Ph 331.23 Not reported 47 Pyrimidine, chloro, phenyl
8c (Pyridine derivative) 2-Cl, 4-(4-ClC₆H₄), 6-SPh 331.98 Not reported 82 Pyridine, chloro, phenylthio
Oxadiazole derivative 2-Cl, 4-(1,3,4-oxadiazol-2-yl) 181.58 Not reported Not given Pyridine, oxadiazole
Trifluoromethoxy derivative 2-Cl, 4-(CF₃O) 197.54 Not reported Not given Pyridine, trifluoromethoxy

Key Observations :

  • Steric Effects : Bulky substituents like phenylthio (in 8c ) or oxadiazole () may reduce solubility but improve binding specificity in biological systems.
  • Melting Points : Nitro-substituted analogs (e.g., in ) exhibit higher melting points (278–282°C) due to increased molecular symmetry and intermolecular interactions.

Critical Insights :

  • Substituent Impact : The 2-chloro-4-(4-chlorophenyl) motif in the target compound enhances insecticidal activity, while trifluoromethoxy or oxadiazole groups shift activity toward antiviral or anti-TMV applications .
  • Position-Specific Effects : Modifications at the 2-position (e.g., trifluoromethoxy in ) may improve thermal stability but reduce insecticidal potency compared to the parent compound .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons appear as distinct singlets or doublets in δ 7.2–8.5 ppm, while chlorine atoms induce deshielding effects .
  • GC-MS : Used to verify molecular ion peaks (e.g., m/z 235 [M⁺]) and assess purity. A GC-MS ratio (C4/C2 = 67.7/1) was reported for related pyridine derivatives .
  • HPLC : Ensures purity (>99%) via reverse-phase columns and UV detection at λ ~254 nm .

How can reaction conditions be optimized to enhance synthetic yield and purity?

Q. Advanced

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while CuI aids in Ullmann-type couplings .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to non-polar solvents .
  • Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization .
  • Purification : Column chromatography with silica gel (petroleum ether/EtOAc gradients) effectively isolates the target compound .

What computational methods predict the reactivity and regioselectivity of pyridine ring functionalization?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic/nucleophilic sites. For example, the 4-position on pyridine is more reactive due to lower electron density .
  • Molecular Dynamics Simulations : Model solvent effects and transition states for nitration or halogenation reactions .
  • Software Tools : Gaussian or ORCA for energy minimization; SHELX suite for crystallographic validation .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .

How can contradictions in reported biological activities of this compound be resolved?

Q. Advanced

  • Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity) to control variables like cell lines or solvent systems .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing Cl with CF₃) to isolate contributions to cytotoxicity .
  • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify consensus bioactivity trends .

What strategies enable regioselective functionalization of the pyridine ring?

Q. Advanced

  • Directing Groups : Install temporary groups (e.g., –OMe) to steer electrophilic attack to the 3-position, later removed via hydrolysis .
  • Protection/Deprotection : Use Boc groups to shield reactive sites during multi-step syntheses .
  • Microwave-Assisted Synthesis : Accelerates reactions at specific positions by localized heating, improving regioselectivity .

How is crystallographic data utilized to confirm the structure of this compound?

Q. Basic

  • X-Ray Diffraction : Single-crystal X-ray analysis determines bond lengths/angles (e.g., C–Cl = 1.73 Å) and confirms the planar pyridine ring .
  • Software : SHELXL refines structural models, while ORTEP-3 generates thermal ellipsoid diagrams for publication .
  • Validation : Check CIF files against Cambridge Structural Database entries to resolve discrepancies .

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